6,8-Dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
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Overview
Description
Scientific Research Applications
Synthesis and Structural Studies
- The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, closely related to the chemical structure of interest, has been reported. These compounds exhibit potent cytotoxic activities against various cancer cell lines, showcasing their potential in anticancer drug development (Deady et al., 2003).
- Aromatic δ-peptides, including oligoamides of 8-amino-4-isobutoxy-2-quinolinecarboxylic acid, have been designed and synthesized. Their helical structures were characterized in both the solid state and solution, demonstrating the versatility of quinoline derivatives in the design of novel biomimetic structures (Jiang et al., 2003).
- The interaction and conformational stability of dicarboxylic acids with quinoline derivatives have been studied, highlighting the impact of packing effects on the stability and conformation of these compounds (Barooah et al., 2008).
Luminescent Properties and Electroluminescent Media
- Naphtho[2,3-f]quinoline derivatives have been synthesized via a three-component reaction, showcasing good luminescent properties. This suggests their potential use as organic electroluminescent media for display technologies (Tu et al., 2009).
Antitumor Agents and Kinase Inhibitors
- The synthesis and biological evaluation of 2-styrylquinolines as antitumor agents and EGFR kinase inhibitors have been explored. These studies suggest that certain quinoline derivatives can serve as potent antitumor compounds with specific inhibitory effects on EGFR kinase, offering insights into targeted cancer therapies (El-Sayed et al., 2017).
Synthesis of Quinoline Derivatives
- Research into the synthesis of 4-Aryl-8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines and their ozonides provides valuable insights into the chemical versatility and potential applications of quinoline derivatives in various chemical syntheses (Tolstikov et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6,8-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-8-6-9(2)13-12(7-8)10-4-3-5-11(10)14(16-13)15(17)18/h3-4,6-7,10-11,14,16H,5H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAYMJLUZNBPQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C3C=CCC3C(N2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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